molecular formula C9H14N2 B1287562 [(2,5-Dimethylphenyl)methyl]hydrazine CAS No. 51421-39-7

[(2,5-Dimethylphenyl)methyl]hydrazine

Cat. No.: B1287562
CAS No.: 51421-39-7
M. Wt: 150.22 g/mol
InChI Key: KJOOVLJGVFOGOL-UHFFFAOYSA-N
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Description

[(2,5-Dimethylphenyl)methyl]hydrazine (abbreviated as DMPH) is an organic compound that belongs to the class of hydrazines. It is an important intermediate in the synthesis of various organic compounds. DMPH is also a useful reagent in the preparation of metal complexes, asymmetric synthesis, and other synthetic methods. Its unique properties make it a valuable tool in the laboratory, and it has been used in many scientific research applications.

Scientific Research Applications

Oncological Research and Potential Antineoplastic Activities

  • Hydrazines, including derivatives similar to “[(2,5-Dimethylphenyl)methyl]hydrazine,” are explored for their carcinogenic action and antineoplastic (anti-cancer) activities. Studies have reviewed the carcinogenic risks associated with hydrazine exposure and the antineoplastic actions of certain hydrazines and hydrazine-containing natural products, reflecting their dual nature of being both a risk factor for cancer and a potential therapeutic agent (Tóth, 1994; Tóth, 1996).

Toxicological Evaluation and Environmental Impact

  • The toxicological properties of hydrazines have been thoroughly reviewed, presenting the hazardous impact of these compounds on various organ systems across different species, including humans. This research underscores the importance of understanding the toxic effects of hydrazines in environmental and occupational settings (Tóth, 1988).

Analytical and Environmental Chemistry

  • Analytical techniques for controlling genotoxic impurities such as hydrazine, hydrazides, and hydrazones in pharmaceuticals highlight the significance of monitoring these compounds due to their potential genotoxicity. This area of research is crucial for ensuring the safety and efficacy of pharmaceutical products (Elder, Snodin, & Teasdale, 2011).

Antimicrobial and Antitubercular Research

  • Hydrazine derivatives have shown promising results as antimicrobial agents, including activities against bacteria, fungi, and mycobacteria. The modification of hydrazine structures has led to compounds with significant anti-tubercular activity, demonstrating the potential for developing new therapeutic agents against tuberculosis and other microbial infections (Asif, 2014; Popiołek, 2016).

Advances in Propellant Chemistry

  • Research into hypergolic propellants has evaluated the use of hydrazine derivatives, highlighting efforts to minimize risks associated with toxic propellants and explore nontoxic formulations. This includes the potential use of high-purity hydrogen peroxide with various fuels as safer alternatives for future hypergolic propellants (Davis & Yilmaz, 2014).

Safety and Hazards

“[(2,5-Dimethylphenyl)methyl]hydrazine” may cause skin irritation, eye irritation, and may cause an allergic skin reaction . It is classified as Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 .

Biochemical Analysis

Biochemical Properties

[(2,5-Dimethylphenyl)methyl]hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various analytical and synthetic applications . The compound’s interaction with biomolecules such as enzymes and proteins is primarily through nucleophilic addition reactions. For instance, this compound can react with carbonyl groups in enzymes, potentially altering their activity and function .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of key enzymes involved in these pathways. Additionally, the compound can impact gene expression by interacting with transcription factors or other regulatory proteins . In terms of cellular metabolism, this compound may alter the metabolic flux by inhibiting or activating specific metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as a nucleophile, attacking electrophilic centers in enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the nature of the target molecule . Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects have been observed at high doses, including damage to cellular structures and disruption of metabolic processes . Threshold effects have also been noted, where a certain dosage is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, affecting the overall metabolic flux and altering metabolite levels . The compound’s interaction with cofactors such as NADH and FADH2 can also influence its metabolic fate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation can be influenced by its affinity for specific cellular compartments or organelles .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment .

Properties

IUPAC Name

(2,5-dimethylphenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7-3-4-8(2)9(5-7)6-11-10/h3-5,11H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOOVLJGVFOGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70606215
Record name [(2,5-Dimethylphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51421-39-7
Record name [(2,5-Dimethylphenyl)methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51421-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2,5-Dimethylphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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